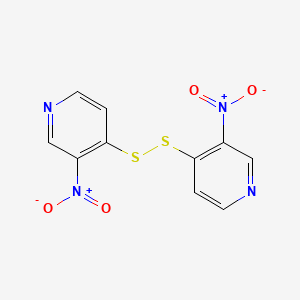

4,4'-Disulfanediylbis(3-nitropyridine)

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

4,4’-Disulfanediylbis(3-nitropyridine) is a chemical compound characterized by the presence of two nitropyridine groups connected via a disulfide bond

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 4,4’-Disulfanediylbis(3-nitropyridine) typically involves the reaction of 3-nitropyridine with sulfur-containing reagents. One common method includes the use of disulfide formation reactions where 3-nitropyridine is treated with sulfur sources under controlled conditions to form the desired disulfide bond .

Industrial Production Methods

Industrial production methods for 4,4’-Disulfanediylbis(3-nitropyridine) are not extensively documented. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques.

Análisis De Reacciones Químicas

Types of Reactions

4,4’-Disulfanediylbis(3-nitropyridine) undergoes several types of chemical reactions, including:

Oxidation: The disulfide bond can be oxidized to form sulfoxides or sulfones.

Reduction: The nitro groups can be reduced to amines under suitable conditions.

Substitution: The nitro groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as hydrogen gas with a catalyst or metal hydrides are used.

Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products Formed

Oxidation: Sulfoxides or sulfones.

Reduction: Amino derivatives.

Substitution: Substituted nitropyridines.

Aplicaciones Científicas De Investigación

4,4’-Disulfanediylbis(3-nitropyridine) has several applications in scientific research:

Chemistry: Used as a building block for synthesizing more complex molecules.

Biology: Investigated for its potential interactions with biological molecules.

Medicine: Explored for its potential therapeutic properties.

Industry: Utilized in the development of advanced materials and chemical processes

Mecanismo De Acción

The mechanism of action of 4,4’-Disulfanediylbis(3-nitropyridine) involves its interaction with molecular targets through its nitro and disulfide groups. The nitro groups can undergo reduction to form reactive intermediates, while the disulfide bond can participate in redox reactions, influencing various biochemical pathways .

Comparación Con Compuestos Similares

Similar Compounds

Famotidine Related Compound E: N,N′′′-[Dithiobis(methylene-4,2-thiazolediyl)]bisguanidine.

Other Disulfide-Linked Nitropyridines: Compounds with similar structural motifs but different substituents on the pyridine ring.

Actividad Biológica

4,4'-Disulfanediylbis(3-nitropyridine) is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. The nitropyridine moiety is known for its diverse pharmacological properties, including anticancer, antimicrobial, and anti-inflammatory effects. This article reviews the biological activity of 4,4'-Disulfanediylbis(3-nitropyridine), focusing on its synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Synthesis

4,4'-Disulfanediylbis(3-nitropyridine) features a unique structure characterized by two 3-nitropyridine units linked by a disulfide bond. The synthesis typically involves the oxidation of a suitable precursor containing thiol groups. This compound can be synthesized through various methods, including:

- Oxidative coupling : Reacting 3-nitropyridine with disulfide precursors under oxidative conditions.

- Nucleophilic substitution : Utilizing nucleophilic agents to replace halogen atoms in substituted nitropyridines.

Anticancer Properties

Recent studies have explored the anticancer potential of 4,4'-Disulfanediylbis(3-nitropyridine). In vitro assays demonstrated significant cytotoxic effects against various cancer cell lines, including MCF-7 (breast cancer) and A549 (lung cancer). The compound exhibited IC50 values in the low micromolar range, indicating potent activity.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 | 5.61 | Induction of apoptosis via caspase activation |

| A549 | 6.23 | Inhibition of cell proliferation through cell cycle arrest |

Antimicrobial Activity

In addition to its anticancer properties, 4,4'-Disulfanediylbis(3-nitropyridine) has shown promising antimicrobial activity. Studies indicate that it exhibits bactericidal effects against Gram-positive and Gram-negative bacteria. The compound's mechanism involves disrupting bacterial cell membranes and inhibiting key metabolic pathways.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 12 µg/mL |

| Escherichia coli | 15 µg/mL |

Case Studies

- Cytotoxicity in Cancer Models : A study conducted on MCF-7 cells revealed that treatment with 4,4'-Disulfanediylbis(3-nitropyridine) led to significant apoptosis as evidenced by increased caspase-3 activity and PARP cleavage.

- Antimicrobial Efficacy : In a comparative study against standard antibiotics, the compound demonstrated superior efficacy against resistant strains of Staphylococcus aureus.

The biological activities of 4,4'-Disulfanediylbis(3-nitropyridine) can be attributed to several mechanisms:

- Apoptosis Induction : The compound activates intrinsic apoptotic pathways leading to cell death in cancer cells.

- Membrane Disruption : Its lipophilic nature allows it to integrate into bacterial membranes, causing structural damage.

- Enzyme Inhibition : Potential inhibition of key enzymes involved in cellular metabolism has also been suggested.

Propiedades

Número CAS |

18504-84-2 |

|---|---|

Fórmula molecular |

C10H6N4O4S2 |

Peso molecular |

310.3 g/mol |

Nombre IUPAC |

3-nitro-4-[(3-nitropyridin-4-yl)disulfanyl]pyridine |

InChI |

InChI=1S/C10H6N4O4S2/c15-13(16)7-5-11-3-1-9(7)19-20-10-2-4-12-6-8(10)14(17)18/h1-6H |

Clave InChI |

WXTGSYQSNDUSEL-UHFFFAOYSA-N |

SMILES canónico |

C1=CN=CC(=C1SSC2=C(C=NC=C2)[N+](=O)[O-])[N+](=O)[O-] |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.